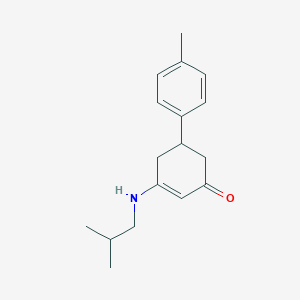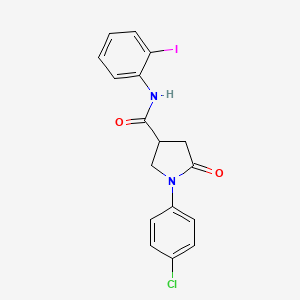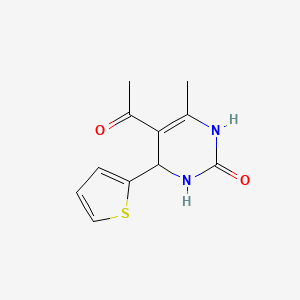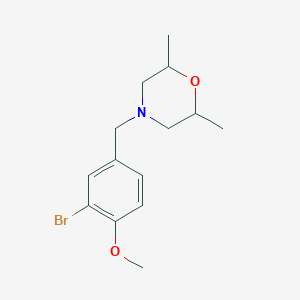
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide exhibits various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to a decrease in cell proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide in lab experiments is its potential as a novel anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit cancer cell proliferation makes it a promising candidate for further research. However, one limitation is the lack of information on its toxicity and potential side effects, which needs to be studied further.
Orientations Futures
There are several future directions for research on 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide. One direction is to study its potential as a therapeutic agent for cancer treatment. Further studies are needed to understand its mechanism of action and to determine its toxicity and potential side effects. Another direction is to explore its potential in other areas of research, such as neurodegenerative diseases and inflammation. Overall, 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a promising compound with potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been achieved through various methods. One such method involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with 5-bromo-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-methoxybenzoyl chloride to obtain the final product.
Applications De Recherche Scientifique
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been used in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Propriétés
IUPAC Name |
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-3-23-11-5-6-13-15(9-11)24-17(19-13)20-16(21)12-8-10(18)4-7-14(12)22-2/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANQMDJDNFUGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)

![4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile](/img/structure/B5182636.png)


![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)



![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)
